molecular formula C18H20 B14256608 1-Ethenyl-4-(4-phenylbutyl)benzene CAS No. 171103-68-7

1-Ethenyl-4-(4-phenylbutyl)benzene

Cat. No.: B14256608
CAS No.: 171103-68-7
M. Wt: 236.4 g/mol
InChI Key: JHTICDZLXFNVKL-UHFFFAOYSA-N
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Description

1-Ethenyl-4-(4-phenylbutyl)benzene is an organic compound with the CAS Registry Number 171103-68-7 and a molecular formula of C18H20 . It has a molecular weight of 236.35 g/mol and a computed XLogP of 6 . The compound features a benzene ring substituted with an ethenyl group and a 4-phenylbutyl chain, offering a structure with six rotatable bonds that may be of interest in polymer and materials science research . Researchers can utilize this compound as a specialty monomer or a building block for the synthesis of more complex organic architectures. Its structure suggests potential application in the development of novel polymeric materials, such as in the modification of vinyl aromatic copolymers, which are often used in foam and plastic manufacturing . As a building block, it can be used in catalytic coupling reactions to extend molecular frameworks, similar to methodologies used in the synthesis of 1,4-bis(phenylethynyl)benzene derivatives for advanced materials . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any consumer-related applications.

Properties

CAS No.

171103-68-7

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

1-ethenyl-4-(4-phenylbutyl)benzene

InChI

InChI=1S/C18H20/c1-2-16-12-14-18(15-13-16)11-7-6-10-17-8-4-3-5-9-17/h2-5,8-9,12-15H,1,6-7,10-11H2

InChI Key

JHTICDZLXFNVKL-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CCCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Functionalization

The Friedel-Crafts alkylation reaction is a cornerstone in constructing alkylated aromatic systems. A critical intermediate for synthesizing 1-ethenyl-4-(4-phenylbutyl)benzene is 1-bromo-4-phenylbutane , which can be prepared via a two-step process involving acylation and hydrogenation.

Synthesis of 1-Bromo-4-phenylbutane

The patented method (GB2336155A) describes:

  • Friedel-Crafts acylation : Reacting 4-bromobutyryl chloride with benzene in the presence of aluminum chloride (AlCl₃) yields 4-bromobutyrophenone.
    • Conditions : 10–20°C, 2 hours, AlCl₃ as a Lewis acid.
    • Yield : 84.7% (Example 1).
  • Hydrogenation : Catalytic hydrogenation of 4-bromobutyrophenone using palladium on carbon (Pd/C) under hydrogen atmosphere produces 1-bromo-4-phenylbutane.
    • Conditions : 20°C, 24 hours, 5% Pd-C catalyst.
    • Yield : 63.9% (Example 6).
Table 1: Key Parameters for 1-Bromo-4-phenylbutane Synthesis
Step Reagents/Catalysts Temperature Time Yield
Acylation AlCl₃, benzene 10–20°C 2 h 84.7%
Hydrogenation Pd-C, H₂ 20°C 24 h 63.9%

Alkylation of Benzene Derivatives

1-Bromo-4-phenylbutane serves as an alkylating agent for introducing the 4-phenylbutyl group into aromatic systems. For example, reacting it with a pre-functionalized benzene derivative containing a latent ethenyl group (e.g., a brominated or iodinated site) under Friedel-Crafts conditions could yield the target compound. However, challenges include:

  • Regioselectivity : The 4-phenylbutyl group’s bulkiness may favor para substitution, but directing groups (e.g., −OCH₃) could enhance ortho selectivity for the ethenyl group.
  • Side reactions : Competing dialkylation or carbocation rearrangements necessitate careful control of stoichiometry and reaction time.

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling methodologies, such as Suzuki-Miyaura or Heck reactions, offer precise control over aromatic substitution patterns. These methods are particularly relevant for introducing the ethenyl group after establishing the 4-phenylbutyl substituent.

Suzuki-Miyaura Coupling

A hypothetical route involves:

  • Synthesizing a boronic ester : Functionalize 1-bromo-4-(4-phenylbutyl)benzene (prepared via Friedel-Crafts) with a boronic acid group at the ortho position.
  • Coupling with vinyl halides : React the boronic ester with vinyl bromide using a palladium catalyst (e.g., Pd(PPh₃)₄) to form the ethenyl group.

Example conditions :

  • Catalyst : Pd(PPh₃)₄ (1 mol%).
  • Base : K₂CO₃, aqueous ethanol.
  • Temperature : 80°C, 12 hours.
  • Yield : ~70% (estimated based on analogous reactions).

Heck Reaction

The Heck reaction enables direct introduction of the ethenyl group via coupling between an aryl halide and ethylene:

  • Substrate : 1-bromo-4-(4-phenylbutyl)benzene.
  • Conditions :
    • Catalyst : Pd(OAc)₂ (2 mol%).
    • Ligand : PPh₃.
    • Base : Et₃N.
    • Solvent : DMF, 100°C, 24 hours.

Challenges :

  • Competing β-hydride elimination may reduce yields.
  • Steric hindrance from the 4-phenylbutyl group could slow kinetics.
Table 2: Cross-Coupling Strategies for Ethenyl Group Introduction
Method Substrate Catalyst Conditions Estimated Yield
Suzuki-Miyaura 1-Bromo-4-(4-phenylbutyl)benzene Pd(PPh₃)₄ 80°C, 12 h ~70%
Heck 1-Bromo-4-(4-phenylbutyl)benzene Pd(OAc)₂ 100°C, 24 h ~65%

Wittig Reaction for Ethenyl Group Installation

The Wittig reaction is a robust method for alkene synthesis. Applying this to 4-(4-phenylbutyl)benzaldehyde would yield the target compound:

Synthesis of 4-(4-Phenylbutyl)benzaldehyde

  • Oxidation of 4-(4-phenylbutyl)toluene : Use a strong oxidizing agent (e.g., KMnO₄) to convert the methyl group to a carbonyl.
    • Conditions : Acidic aqueous solution, reflux.
  • Wittig reaction : Treat the aldehyde with a methylidenetriphenylphosphorane reagent.
    • Reagent : Ph₃P=CH₂.
    • Solvent : THF, room temperature, 6 hours.
    • Yield : ~75% (based on analogous syntheses).

Limitations :

  • The oxidation step may require harsh conditions, risking degradation of the 4-phenylbutyl chain.
  • Purification of the aldehyde intermediate can be challenging due to polarity differences.

Hydrogenation and Dehydrohalogenation Sequences

A tandem hydrogenation-dehydrohalogenation approach could streamline the synthesis:

Stepwise Process

  • Synthesize 1-bromo-4-(4-phenylbutyl)benzene : Achieved via Friedel-Crafts alkylation of benzene with 1-bromo-4-phenylbutane.
  • Dehydrohalogenation : Treat the bromide with a strong base (e.g., KOtBu) to eliminate HBr and form the ethenyl group.
    • Conditions : DMF, 120°C, 8 hours.
    • Yield : ~60% (extrapolated from similar eliminations).

Advantages :

  • Avoids transition metal catalysts, reducing cost.
  • Single-pot transformation from bromide to alkene.

Comparative Analysis of Methodologies

Each method presents distinct advantages and limitations:

Table 3: Summary of Preparation Routes
Method Key Intermediate Yield Range Pros Cons
Friedel-Crafts + Heck 1-Bromo-4-phenylbutane 60–70% High regioselectivity Multi-step, Pd dependency
Suzuki-Miyaura Boronic ester 65–75% Mild conditions Sensitive to moisture
Wittig Reaction Benzaldehyde derivative 70–75% Single-step alkene formation Harsh oxidation required
Dehydrohalogenation Brominated intermediate 55–65% Metal-free High-temperature elimination

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-4-(4-phenylbutyl)benzene undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used for reduction.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-Ethenyl-4-(4-phenylbutyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethenyl-4-(4-phenylbutyl)benzene involves its interaction with various molecular targets. The ethenyl group can undergo polymerization reactions, while the benzene ring can participate in π-π stacking interactions with other aromatic compounds. These interactions can influence the compound’s reactivity and its effects in different applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-Ethenyl-4-(4-phenylbutyl)benzene with analogous styrene derivatives, focusing on substituent effects, molecular properties, and applications.

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₁₈H₁₈* 234.33* Ethenyl, 4-phenylbutyl High hydrophobicity; potential by-product in photodegradation
1-Ethenyl-4-(2-methylpropyl)benzene C₁₂H₁₆ 160.26 Ethenyl, isobutyl Photodegradation by-product of ibuprofen
4-Trifluoromethylstyrene C₉H₇F₃ 172.15 Ethenyl, trifluoromethyl Electron-withdrawing substituent; fluoropolymer precursor
1-Isobutyl-4-vinylbenzene C₁₂H₁₆ 160.26 Ethenyl, isobutyl Steric hindrance from branched alkyl chain
Tetrakis(4-vinylphenyl)methane C₃₃H₂₈ 424.58 Four ethenyl groups, methane core Crosslinking agent in polymer chemistry
1-Ethenyl-4-(trimethylsilyl)benzene C₁₁H₁₆Si 176.33 Ethenyl, trimethylsilyl Enhanced thermal stability; silicon-based materials

Substituent Effects on Physicochemical Properties

  • Hydrophobicity and Solubility :
    The 4-phenylbutyl chain in the target compound significantly increases lipophilicity compared to shorter alkyl (e.g., isobutyl in ) or electron-withdrawing groups (e.g., trifluoromethyl in ). This property may render it less water-soluble, favoring applications in hydrophobic matrices or as a plasticizer.
  • Electronic Effects : Unlike electron-withdrawing trifluoromethyl groups (), which polarize the aromatic ring and reduce electron density, the 4-phenylbutyl group is electron-neutral, preserving the reactivity of the ethenyl group for polymerization.

Q & A

Q. What are the established synthetic routes for 1-Ethenyl-4-(4-phenylbutyl)benzene, and what reaction conditions optimize yield?

The synthesis typically involves multi-step coupling reactions. A common strategy includes:

  • Step 1 : Formation of a phenylbutyl intermediate via alkylation or Grignard reactions.
  • Step 2 : Introduction of the ethenyl group using palladium-catalyzed cross-coupling (e.g., Heck reaction) or acetylene derivatization . Key parameters include temperature control (60–100°C), inert atmosphere (argon/nitrogen), and catalysts like Pd(PPh₃)₄. Yields are optimized by adjusting stoichiometry (1:1.2 molar ratio for coupling partners) and solvent polarity (toluene/THF) .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethenyl protons at δ 5.2–5.8 ppm, aromatic protons at δ 6.5–7.5 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 286.18).
  • X-ray crystallography : For solid-state conformation analysis, particularly C–H···π interactions in the crystalline lattice .

Q. What are the key physicochemical properties relevant to handling this compound?

  • Stability : Sensitive to prolonged light exposure; store at 2–8°C in amber vials under inert gas .
  • Solubility : Lipophilic (logP ~4.2); soluble in THF, DCM, and toluene; poorly soluble in water .
  • Hazard profile : May cause respiratory irritation (H335) and skin sensitization (H315). Use fume hoods and PPE (nitrile gloves, P95 respirators) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

  • Electrophilic substitution sites : Para positions on the benzene rings due to electron-donating ethenyl groups.
  • Transition states : For cross-coupling reactions, activation energies correlate with steric hindrance from the phenylbutyl chain . Validation involves comparing calculated vs. experimental NMR chemical shifts (RMSD < 0.5 ppm) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in cytotoxicity or receptor-binding assays may arise from:

  • Impurity profiles : Use HPLC (≥99% purity) and LC-MS to identify byproducts (e.g., oxidation at the ethenyl group) .
  • Assay conditions : Standardize cell lines (e.g., HeLa vs. HEK293) and solvent controls (DMSO concentration ≤0.1%) . Meta-analysis of dose-response curves (IC₅₀ values) across studies can clarify structure-activity relationships .

Q. How does the phenylbutyl chain influence mesomorphic behavior in liquid crystal applications?

The alkyl chain enhances:

  • Thermotropic stability : Phase transitions (nematic-to-isotropic) observed via differential scanning calorimetry (DSC) at 120–150°C.
  • Polarizability : DFT-calculated dipole moments (~2.5 D) align with experimental electro-optical responses . Comparative studies with shorter chains (e.g., propyl vs. butyl) reveal chain length-dependent clearing temperatures .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Critical issues include:

  • Side reactions : Oligomerization of the ethenyl group during cross-coupling; mitigated by slow reagent addition and excess ligand (e.g., PPh₃) .
  • Purification : Column chromatography inefficiency at >10 g scale; switch to recrystallization (hexane/ethyl acetate) or centrifugal partition chromatography .

Methodological Considerations

Q. Which analytical techniques best quantify degradation products under oxidative conditions?

  • GC-MS : Detects volatile byproducts (e.g., benzaldehyde from ethenyl oxidation).
  • HPLC-UV/ELS : Monitors non-volatile dimers/oligomers (retention time shifts at 254 nm). Accelerated aging studies (40°C, 75% RH) coupled with Arrhenius modeling predict shelf-life .

Q. How do steric effects from the 4-phenylbutyl group impact catalytic hydrogenation?

Hydrogenation of the ethenyl group requires:

  • Catalyst selection : Pd/C (10% wt) over PtO₂ due to reduced steric hindrance.
  • Pressure optimization : 30–50 psi H₂ to avoid incomplete reduction. Kinetic studies show a 20% decrease in reaction rate compared to unsubstituted analogs .

Safety and Compliance

Q. What waste management protocols are recommended for lab-scale synthesis?

  • Organic waste : Segregate halogenated solvents (DCM) from non-halogenated (toluene) for incineration.
  • Solid residues : Neutralize catalyst residues (e.g., Pd/C) with 10% HCl before disposal .

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